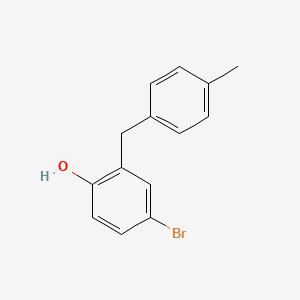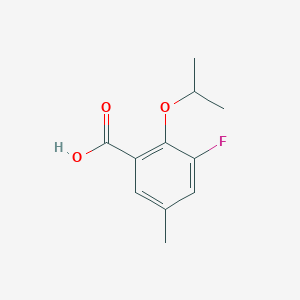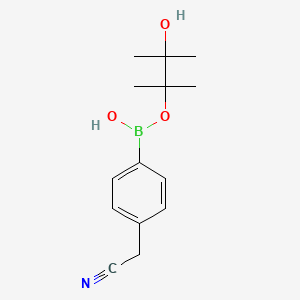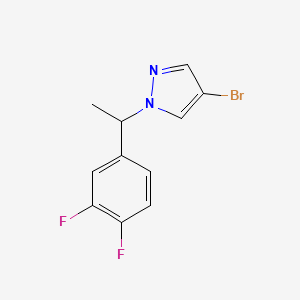
4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position and a 3,4-difluorophenyl group attached to the pyrazole ring via an ethyl linkage. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroacetophenone and 4-bromo-1H-pyrazole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3,4-difluoroacetophenone with hydrazine hydrate to form 1-(3,4-difluorophenyl)ethylhydrazine.
Cyclization: The intermediate is then subjected to cyclization with 4-bromo-1H-pyrazole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl linkage and the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and difluorophenyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(3,4-difluorophenyl)-1H-imidazole
- 1-Bromo-3,4-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
Comparison
Compared to similar compounds, 4-Bromo-1-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring and the ethyl linkage. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H9BrF2N2 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
4-bromo-1-[1-(3,4-difluorophenyl)ethyl]pyrazole |
InChI |
InChI=1S/C11H9BrF2N2/c1-7(16-6-9(12)5-15-16)8-2-3-10(13)11(14)4-8/h2-7H,1H3 |
Clave InChI |
UGEIWGGSRJVPBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)F)F)N2C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)

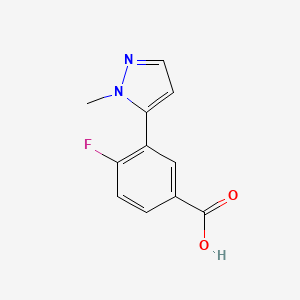
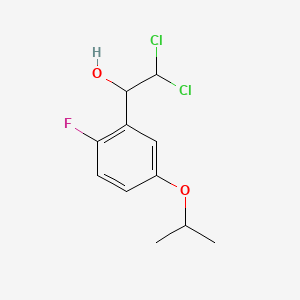
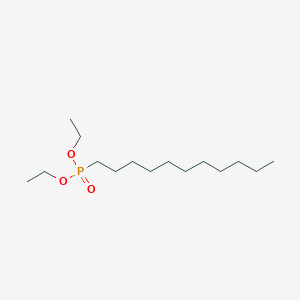

![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)

